In-Depth Technical Guide to 2-cyano-N,N-diethylacetamide: Chemical Properties and Structure
In-Depth Technical Guide to 2-cyano-N,N-diethylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyano-N,N-diethylacetamide, a key intermediate in organic synthesis. This document consolidates critical data including physicochemical properties, structural information, and detailed experimental protocols for its synthesis. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. The molecular structure is further elucidated through a diagram generated using the DOT language. This guide is intended to be an essential resource for researchers and professionals involved in synthetic chemistry and drug development.
Chemical Identity and Properties
2-cyano-N,N-diethylacetamide is a versatile organic compound, notable for its dual functional groups: a cyano (-C≡N) group and a tertiary amide (-C(=O)N(C₂H₅)₂). These features contribute to its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 2-cyano-N,N-diethylacetamide | [1] |
| CAS Number | 26391-06-0 | [1] |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or pale brown liquid/oil | [3][4][5] |
| Physical State | Liquid at room temperature | [1][6][7] |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, tetrahydrofuran, and methanol. Insoluble in water. | [4][8] |
Physicochemical Data
| Property | Value | Reference |
| Density | 1.013 g/mL at 25 °C | [1] |
| Boiling Point | 114 °C at 4 mmHg (lit.) | [8][9] |
| Melting Point | Not consistently reported; one source cites 121 °C, which is likely an error as it is generally described as a liquid. | [5][8] |
| Refractive Index (n20/D) | 1.466 | [1] |
| Flash Point | >110 °C | [8] |
| pKa (Predicted) | 4.53 ± 0.10 | [4] |
Molecular Structure
The structure of 2-cyano-N,N-diethylacetamide features a central acetamide moiety with two ethyl groups attached to the nitrogen atom and a cyanomethyl group attached to the carbonyl carbon.
Structural Representations
| Format | Representation |
| SMILES | CCN(CC)C(=O)CC#N |
| InChI | InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 |
| InChIKey | RYSHIRFTLKZVIH-UHFFFAOYSA-N |
Structural Diagram
// Atom nodes N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C6 [label="C", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"];
// Edges for bonds N1 -- C1; C1 -- C2; N1 -- C3; C3 -- C4; N1 -- C5; C5 -- O1 [style=double]; C5 -- C6; C6 -- C7; C7 -- N2 [style=triple]; }
Caption: Chemical structure of 2-cyano-N,N-diethylacetamide.Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2-cyano-N,N-diethylacetamide. While specific spectra are not widely available in public databases, the expected spectral features are described below based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene group adjacent to the cyano group. The chemical shifts would be influenced by the neighboring electron-withdrawing groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should exhibit distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and methylene groups.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorption bands include:
-
A strong absorption band around 2250 cm⁻¹ for the C≡N (nitrile) stretching vibration.
-
A strong absorption band around 1650 cm⁻¹ for the C=O (amide) stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 140.09496 Da.[10] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide and cyano groups.[10]
Experimental Protocols
The synthesis of 2-cyano-N,N-diethylacetamide can be achieved through several methods. Below are detailed protocols for two common synthetic routes.
Synthesis from Ethyl Cyanoacetate and Diethylamine
This method involves the direct amidation of a cyanoacetic acid ester with diethylamine.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-cyano-N,N-diethylacetamide from ethyl cyanoacetate.
Detailed Protocol:
-
To a reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF), followed by diethylamine.
-
Cool the reactor to below -30 °C.
-
Slowly add a solution of n-hexyllithium in hexanes, maintaining the temperature below -30 °C.
-
After the addition is complete, stir the mixture at -30 °C for 1.5 hours.
-
Slowly add a solution of ethyl cyanoacetate in THF, again keeping the temperature below -30 °C.
-
After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.
-
Quench the reaction by the slow addition of ethanol and stir overnight at room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Treat the residue with 10% hydrochloric acid and extract twice with dichloromethane (DCM).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Synthesis using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent
This method involves the coupling of cyanoacetic acid and diethylamine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Workflow Diagram:
Caption: Workflow for the DCC-mediated synthesis of 2-cyano-N,N-diethylacetamide.
Detailed Protocol:
-
Charge a reaction vessel with an organic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add dicyclohexylcarbodiimide (DCC), diethylamine, and cyanoacetic acid to the solvent.
-
Reflux the reaction mixture for 6-9 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Treat the residue with a mixture of water and acetic acid to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the precipitated DCU.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane).
-
Concentrate the organic layer under reduced pressure to obtain 2-cyano-N,N-diethylacetamide as an oil.[9]
Applications in Synthesis
2-cyano-N,N-diethylacetamide is a valuable intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. In this synthesis, it undergoes a condensation reaction with 3,4-dihydroxy-5-nitrobenzaldehyde.
Safety Information
2-cyano-N,N-diethylacetamide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Conclusion
This technical guide provides a detailed summary of the chemical properties, structure, and synthesis of 2-cyano-N,N-diethylacetamide. The tabulated data, structural diagrams, and comprehensive experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. Its role as a key synthetic intermediate underscores its importance in the development of new chemical entities.
References
- 1. N,N-Diethyl-2-cyanoacetoamide 97 26391-06-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CAS 26391-06-0: 2-Cyano-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 26391-06-0,2-Cyano-N,N-diethylacetamide | lookchem [lookchem.com]
- 6. 2-Cyano-N,N-diethylacetamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2-Cyano-N,N-diethylacetamide | 26391-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Cyano-N,N-diethylacetamide CAS#: 26391-06-0 [m.chemicalbook.com]
- 9. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
- 10. PubChemLite - 2-cyano-n,n-diethylacetamide (C7H12N2O) [pubchemlite.lcsb.uni.lu]
